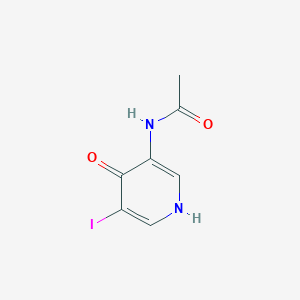
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide
Vue d'ensemble
Description
“N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7IN2O2 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” can be represented by the InChI stringInChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) . The Canonical SMILES string is CC(=O)NC1=CNC=C(C1=O)I . Physical And Chemical Properties Analysis
“N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” has a molecular weight of 278.05 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 277.95523 g/mol . The topological polar surface area is 58.2 Ų .Applications De Recherche Scientifique
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides, a group of compounds related to N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, have been studied for their potential as antiallergic agents. For instance, the study by Menciu et al. (1999) found that certain compounds in this series exhibited significant potency against allergic reactions, outperforming known antiallergic compounds in some tests (Menciu et al., 1999).
Synthetic Chemistry Applications
The synthesis and chemical properties of similar acetamide derivatives have been explored in various studies. Hocker and Giesecke (2003) discussed the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide, highlighting its role as an intermediate in organic synthesis (Hocker & Giesecke, 2003).
Antioxidant Activity
Chkirate et al. (2019) researched pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. This suggests potential applications of similar acetamides in oxidative stress-related conditions (Chkirate et al., 2019).
Conformational and Molecular Docking Studies
Asath et al. (2016) conducted a study on N-(5-aminopyridin-2-yl)acetamide, focusing on its conformational analysis and molecular docking studies. This type of research is crucial in drug design and understanding the molecular interactions of acetamide derivatives (Asath et al., 2016).
Advanced Oxidation Chemistry
The advanced oxidation chemistry of acetamide derivatives has been studied by Vogna et al. (2002), providing insights into the breakdown and transformation pathways of these compounds under oxidative conditions (Vogna et al., 2002).
Propriétés
IUPAC Name |
N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDSDRITTDVSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC=C(C1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)
![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)
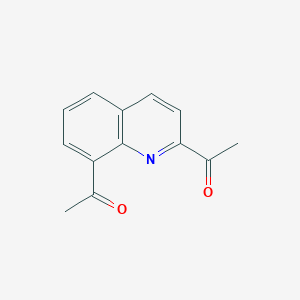


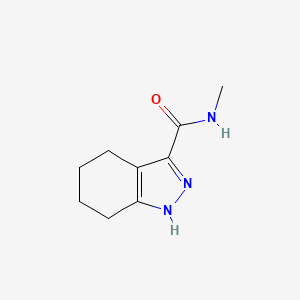
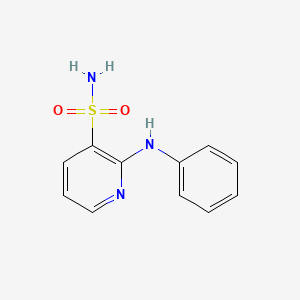

![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)
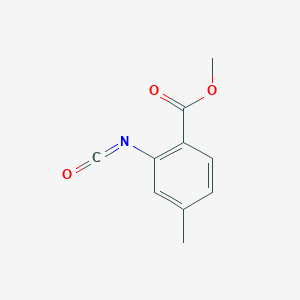
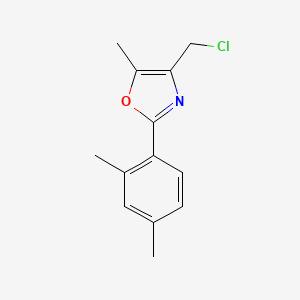
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)